(5-Chloro-2-iodophenyl)methanamine
Description
Properties
Molecular Formula |
C7H7ClIN |
|---|---|
Molecular Weight |
267.49 g/mol |
IUPAC Name |
(5-chloro-2-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7ClIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 |
InChI Key |
VDNYREJIIBMKSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)CN)I |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
a. (3-Chloro-5-iodophenyl)methanamine hydrochloride (C₇H₈Cl₂IN, MW 303.96 g/mol): This positional isomer swaps the chlorine and iodine positions (3-Cl, 5-I vs. 5-Cl, 2-I). However, the hydrochloride salt enhances solubility compared to the free base form of the target compound .
Key Differences :
| Property | (5-Cl-2-I)methanamine | (3-Cl-5-I)methanamine HCl |
|---|---|---|
| Substituent positions | 5-Cl, 2-I | 3-Cl, 5-I |
| Molecular Weight | ~283.5 g/mol | 303.96 g/mol |
| Solubility | Likely lower | Enhanced (HCl salt) |
| Steric profile | High near amine | Less hindered |
Halogen-Swapped Analogs
a. (5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine (C₁₄H₁₃BrFNO, MW 310.16 g/mol): Replacing iodine with bromine and adding a methoxy group alters electronic properties. The methoxy group introduces hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
b. Chloromethapyrilene Citrate: This antihistamine features a 5-chlorothienyl group instead of a chloroiodophenyl ring. Thiophene’s aromaticity differs from benzene, affecting π-π stacking interactions. Halogenation (Cl) here enhances activity and reduces toxicity compared to non-halogenated analogs, suggesting similar benefits for (5-Cl-2-I)methanamine in drug design .
Aromatic System Variants
a. (5-Phenylfuran-2-yl)methanamine Derivatives :
Compounds like 20 and 21 (Table 1, ) replace the phenyl ring with a furan system. The furan’s oxygen atom increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration. Urea linkers in these derivatives enhance SIRT2 inhibitory activity (IC₅₀ ~10–100 μM), whereas the target compound’s halogenated phenyl group may favor different target interactions .
b. (5-Chlorothiophen-2-ylmethyl)-methyl-amine: The thiophene ring’s sulfur atom introduces distinct electronic effects and metabolic stability compared to benzene.
Role of Halogens
- Steric Influence : The bulky iodine at the 2-position may restrict rotational freedom, favoring rigid conformations critical for target engagement.
Linker and Functional Group Comparisons
- Urea vs. Methanamine : Urea-containing analogs (e.g., compound 21 , ) show potent SIRT2 inhibition due to hydrogen-bonding with catalytic residues. The methanamine group in the target compound lacks this capacity but offers primary amine reactivity for salt formation or prodrug strategies .
- Carboxyl vs. Halogen : 4-Carboxyl substituents in furan-based methanamines are critical for SIRT2 inhibition (), whereas halogens in the target compound may prioritize hydrophobic interactions.
Physicochemical Properties
| Compound | clogP* | Solubility (Predicted) |
|---|---|---|
| (5-Cl-2-I)methanamine | ~3.5 | Low (neutral amine) |
| (3-Cl-5-I)methanamine HCl | ~2.8 | High (ionic form) |
| (5-Bromo-2-methoxy) analog | ~3.1 | Moderate (polar group) |
| (5-Phenylfuran-2-yl)methanamine | 5.14 | Low (nonpolar furan) |
*clogP values estimated from structural analogs in and .
Preparation Methods
Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ efficiently reduces nitriles to amines under anhydrous conditions. For instance, 5-chloro-2-iodobenzonitrile dissolved in tetrahydrofuran (THF) reacts with LiAlH₄ at 0–5°C to yield the corresponding benzylamine. This method achieves 88% yield in related systems, though strict temperature control is necessary to prevent over-reduction or decomposition.
Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) or Raney nickel catalysts enable milder nitrile reduction. Hydrogen gas (H₂) at 50–60 psi selectively reduces the nitrile group while preserving iodine and chlorine substituents. However, halogen-sensitive catalysts require careful selection to avoid dehalogenation.
Nucleophilic Substitution Pathways
Nucleophilic displacement of leaving groups offers an alternative route to introduce the amine functionality.
Gabriel Synthesis
The Gabriel synthesis involves reacting 5-chloro-2-iodobenzyl bromide with potassium phthalimide, followed by hydrazinolysis to liberate the primary amine. This method avoids harsh reducing agents but necessitates anhydrous conditions to prevent hydrolysis of the alkyl halide intermediate.
Hofmann Degradation
While less common for aryl systems, Hofmann degradation of 5-chloro-2-iodobenzamide using bromine (Br₂) and sodium hydroxide (NaOH) can yield the amine. This approach is limited by competing side reactions, such as Hofmann elimination, which reduce efficiency.
Comparative Analysis of Synthesis Routes
Challenges in Halogen Retention and Purification
The lability of iodine under acidic or reducing conditions poses significant challenges. For example, Friedel-Crafts acylations requiring AlCl₃ may promote partial deiodination unless reaction times are minimized. Similarly, LiAlH₄ reductions demand stoichiometric control to prevent cleavage of the C–I bond.
Purification of this compound often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures enhances purity but risks iodine loss due to prolonged heating.
Applications in Pharmaceutical Development
The structural motif of this compound appears in ligands targeting serotonin transporters (SERT) and adenosine receptors (AR). Its halogenated aryl group enhances blood-brain barrier permeability, making it a candidate for CNS drug discovery. Substitutions at the amine group, such as alkylation or acylation, modulate receptor selectivity and metabolic stability.
Q & A
Q. What are the standard synthetic routes for (5-Chloro-2-iodophenyl)methanamine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves halogenation and amination of precursor aryl halides. For example, a multi-step approach may start with iodination of 5-chloro-2-aminophenyl derivatives using iodine monochloride (ICl) under controlled acidic conditions . Key variables include:
- Temperature : Optimal iodination occurs at 0–5°C to minimize side reactions like dehalogenation.
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Buchwald-Hartwig amination steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Yield optimization requires balancing stoichiometry and reaction time, with typical yields ranging from 45–65% .
Q. What analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm amine proton environments (δ ~1.5–2.5 ppm) and aromatic substitution patterns. Coupling constants between iodine and adjacent protons (~8–10 Hz) validate regiochemistry .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~297.89 for C₇H₆ClIN).
- X-ray crystallography : Resolves ambiguities in stereoelectronic effects caused by bulky iodine substituents .
Q. What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods to mitigate inhalation risks (H335 hazard code) .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent skin contact (H315/H318 hazards) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for intermediates during synthesis?
Answer: Contradictions often arise from:
- Tautomerism : Amine-imine equilibria in polar solvents can alter NMR spectra. Use deuterated DMSO to stabilize the amine form .
- Residual solvents : Trace DMF or THF may obscure MS peaks. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Isotopic interference : Natural abundance of ¹²⁷I (100%) simplifies MS interpretation but complicates halogen bonding analysis in crystallography .
Q. What strategies optimize regioselectivity in functionalizing the iodophenyl moiety?
Answer:
- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate the amine, directing iodine to the para position .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids selectively replace iodine under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .
- Steric effects : Bulky substituents on the methanamine group favor meta-substitution in electrophilic aromatic substitution .
Q. How does the iodine substituent influence the compound’s reactivity in medicinal chemistry applications?
Answer:
- Hydrogen bonding : Iodine’s polarizability enhances interactions with protein targets (e.g., kinase ATP-binding pockets) .
- Metabolic stability : Iodine’s size and electronegativity reduce oxidative metabolism by cytochrome P450 enzymes, improving half-life in vitro .
- Radiolabeling potential : ¹²⁵I isotopes enable tracer studies in pharmacokinetic assays .
Q. What computational methods predict the compound’s electronic properties for drug design?
Answer:
- DFT calculations : Gaussian 16 simulations (B3LYP/6-31G*) map HOMO-LUMO gaps, showing iodine’s electron-withdrawing effect lowers HOMO energy (−5.2 eV), favoring nucleophilic attack .
- Molecular docking : AutoDock Vina predicts binding affinities to serotonin receptors (e.g., 5-HT₂A, ΔG ~−9.3 kcal/mol) .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
Answer:
- Flow chemistry : Continuous reactors minimize side reactions (e.g., iodine sublimation) and improve heat dissipation .
- Catalyst recycling : Immobilized Pd nanoparticles on mesoporous silica enhance turnover number (TON > 1,000) .
Q. What techniques validate purity in hygroscopic batches?
Answer:
- Karl Fischer titration : Quantifies water content (>0.5% w/w indicates compromised stability) .
- Ion chromatography : Detects residual halides (Cl⁻, I⁻) from incomplete quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
